[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate
Brand Name: Vulcanchem
CAS No.: 146318-03-8
VCID: VC21153646
InChI: InChI=1S/C15H24N5O16P3/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(35-37(24,25)26)11(23)8(34-15)3-33-39(29,30)36-38(27,28)32-2-7-10(22)6(21)1-31-7/h4-8,10-12,15,21-23H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)(H2,24,25,26)/t6-,7+,8+,10-,11+,12+,15+/m0/s1
SMILES: C1C(C(C(O1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)O)O
Molecular Formula: C15H24N5O16P3
Molecular Weight: 623.3 g/mol

[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate

CAS No.: 146318-03-8

Cat. No.: VC21153646

Molecular Formula: C15H24N5O16P3

Molecular Weight: 623.3 g/mol

* For research use only. Not for human or veterinary use.

[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate - 146318-03-8

Specification

CAS No. 146318-03-8
Molecular Formula C15H24N5O16P3
Molecular Weight 623.3 g/mol
IUPAC Name [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Standard InChI InChI=1S/C15H24N5O16P3/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(35-37(24,25)26)11(23)8(34-15)3-33-39(29,30)36-38(27,28)32-2-7-10(22)6(21)1-31-7/h4-8,10-12,15,21-23H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)(H2,24,25,26)/t6-,7+,8+,10-,11+,12+,15+/m0/s1
Standard InChI Key XDDBFIXGEVGCEU-AOOZFPJJSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H](O1)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)O)O
SMILES C1C(C(C(O1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)O)O
Canonical SMILES C1C(C(C(O1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)O)O

Introduction

Structural Characteristics and Biochemical Properties

Chemical Structure and Composition

The compound [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate consists of an adenosine moiety (adenine + ribose) linked to an additional ribose unit via a diphosphate bridge. The structure includes an adenine base (6-amino-9H-purin-9-yl group) attached to a ribose sugar, which is connected to another ribose unit through phosphate groups. This structure allows for the formation of α-(1"-2')ribose-ribose glycosidic linkages and pyrophosphate linkages that distinguish it from typical polynucleotides and acid polysaccharides .

Synthesis Pathway

This compound is primarily synthesized from nicotinamide adenine dinucleotide (NAD+) by poly(ADP-ribose) polymerases (PARPs), a superfamily comprising 17 members in humans . The synthesis process involves the cleavage of the nicotinamide-ribose bond in NAD+, releasing nicotinamide and transferring the ADP-ribose portion to form either monomeric or polymeric structures . This conversion represents a significant energy investment by the cell, highlighting the biological importance of this molecule.

Structural Variants

Recent research has revealed that poly(ADP-ribose), previously thought to be a linear molecule, actually possesses a branching structure. Evidence for this comes from the identification of 2'[1"-ribosyl-2"-or 3"-)(1"'-ribosyl)]adenosine-5',5",5"'-tris(phosphate) as a branch linkage . The frequency of branching is approximately 1 per 20-30 ADP-ribose residues in high molecular weight poly(ADP-ribose) , adding to the structural complexity of this biopolymer.

Biological Functions and Significance

Role in DNA Damage Signaling

One of the primary functions of [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate, when incorporated into poly(ADP-ribose), is its role in DNA damage signaling. Poly(ADP-ribose) synthesized in response to DNA strand breaks serves as a rapid and efficient signaling molecule that allows cellular evaluation of damage extent . Within seconds of DNA damage, it concentrates key factors of the single-strand break repair pathway at the lesion site . This rapid response mechanism is crucial for maintaining genomic integrity.

Post-translational Modification

As a post-translational modification, ADP-ribosylation affects numerous cellular proteins. The ADPriboDB 2.0 database currently contains 48,346 entries and 9,097 ADP-ribosylated proteins, with information regarding the sites of ADP-ribosylation in 32,946 entries . This extensive modification landscape underscores the compound's importance in protein function regulation.

Enzymatic Machinery and Regulation

The PARP Superfamily

The synthesis and transfer of [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate is primarily catalyzed by the PARP superfamily enzymes. These 17 members in humans display diverse subcellular distributions and functions, with some members functioning together and possessing overlapping properties . Notable members include PARP-1, which is primarily involved in DNA damage response, and others like ARTD9/PARP9, ARTD10/PARP10, and ARTD8/PARP14, which have been recently characterized .

Substrate Specificity and Acceptor Sites

Recent mass spectrometry studies have expanded our understanding of the acceptor sites for ADP-ribosylation. While traditional views suggested modification primarily occurred on acidic amino acids, recent research has identified tyrosine as a novel in vivo ADP-ribose acceptor amino acid . The specificity of these modifications contributes to the diverse functional outcomes of ADP-ribosylation in cellular processes.

Regulation of ADP-ribosylation

Table 1: Key Regulatory Mechanisms of ADP-ribosylation

MechanismDescriptionPhysiological Impact
DNA damage activationPARP activation following detection of DNA breaksRapid initiation of repair pathways
Non-damage activationPARP-1 activation in absence of DNA interruptionsGene regulation and other cellular functions
Enzymatic reversalRemoval by ADP-ribosylhydrolasesDynamic control of modification status
NAD+ availabilityCellular energy status affecting substrate availabilityLinks metabolism to ADP-ribosylation
Interplay with other pathwaysCoordination with SIRT1-mediated deacetylationIntegration of different regulatory systems

Pathological Implications and Therapeutic Applications

Role in Disease Processes

The compound [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate, through its incorporation into poly(ADP-ribose), plays key roles in various acute and chronic inflammatory disorders and degenerative diseases . It contributes to caspase-independent, apoptosis-inducing factor (AIF)-dependent cell death mechanisms. Dysregulation of ADP-ribosylation has been implicated in cancer, neurodegeneration, and viral infection processes . Understanding these pathological connections has driven significant therapeutic development efforts.

Therapeutic Applications

PARP inhibitors have emerged as promising pharmacological agents in several therapeutic contexts. They have shown potential in potentiating the effect of antitumor drugs in cancer therapy and in treating inflammatory, neurological, and cardiac disorders . By interfering with the transfer of [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate during poly(ADP-ribose) synthesis, these inhibitors can confer protection against pathologies associated with excessive PARP activation.

Interferon-γ and ADP-ribosylation Pathway Intersection

Recent research has identified specific molecular pathways at the intersection of interferon-γ (IFN-γ) and ADP-ribosylation signaling . IFN-γ stimulation of macrophages increases the ADP-ribosylation status of specific proteins, including ARTD9/PARP9, ARTD8/PARP14, and proteins involved in RNA processes . This connection highlights the importance of ADP-ribosylation in immune response regulation.

Advanced Research Methodologies

Mass Spectrometry Approaches

Significant advances in mass spectrometric workflows now permit global identification of ADP-ribosylated substrates . These include ADP-ribose enrichment strategies using the ADP-ribosyl binding protein Af1521 to enrich ADP-ribosylated peptides and the antipoly-ADP-ribosyl antibody 10H to enrich ADP-ribosylated proteins . These methodologies have been crucial in expanding our understanding of the ADP-ribosylome.

Database Development

The development of specialized databases like ADPriboDB has facilitated studies uncovering insights into the mechanisms and biological significance of ADP-ribosylation . Such repositories provide valuable resources for researchers investigating the extensive landscape of ADP-ribosylation targets and sites.

Future Research Directions

Emerging Research Areas

Future research on [(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate is likely to focus on several emerging areas. These include exploring the functional interplay between the poly(ADP-ribose) metabolic pathway and the SIRT1-mediated deacetylation pathway in regulating chromatin structure and function . This intersection could reveal new insights into the broad biological activities associated with these pathways.

Technological Advancements

The wealth of site and sequence information now available is expected to stimulate the development of novel algorithms for motif finding, site prediction, and correlation analyses with various post-translational modifications . Additionally, new chemical approaches to generate model ADP-ribosylated peptides and methods to label ADP-ribose will facilitate mechanistic studies .

Therapeutic Development

With the development of chemical inhibitors and genetic ablation technologies (such as CRISPR) that can target specific PARPs, future research will likely provide more information regarding substrate-enzyme specificity . This could lead to more targeted therapeutic approaches that modulate specific aspects of ADP-ribosylation pathways.

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